molecular formula C10H13BrO3S B8452705 3-(4-Bromophenyl)propyl methanesulphonate

3-(4-Bromophenyl)propyl methanesulphonate

Cat. No. B8452705
M. Wt: 293.18 g/mol
InChI Key: BGKIHAFPNMDREB-UHFFFAOYSA-N
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Patent
US08273774B2

Procedure details

To a stirred solution of 3-(4-bromophenyl)propan-1-ol (6.17 g, 28.69 mmol) in dichloromethane (40 ml) was added triethylamine (4.80 ml, 34.42 mmol) and methanesulfonyl chloride (2.68 ml, 34.42 mmol). Reaction mixture stirred at RT under nitrogen overnight. The reaction mixture was evaporated to dryness and partitioned between EtOAc (50 mL) and water (25 mL), the aqueous portion was extracted with EtOAc (2×25 mL). Combined organics washed with 2M hydrochloric acid (2×25 mL) and saturated brine (25 mL). The organic was dried over magnesium sulfate, filtered and evaporated to afford the sub-title compound. Yield: 8.60 g
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][OH:11])=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:19][S:20](Cl)(=[O:22])=[O:21]>ClCCl>[CH3:19][S:20]([O:11][CH2:10][CH2:9][CH2:8][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][CH:6]=1)(=[O:22])=[O:21]

Inputs

Step One
Name
Quantity
6.17 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCCO
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.68 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (50 mL) and water (25 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was extracted with EtOAc (2×25 mL)
WASH
Type
WASH
Details
Combined organics washed with 2M hydrochloric acid (2×25 mL) and saturated brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)OCCCC1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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